molecular formula C12H8N4O B2764562 3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 946384-92-5

3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde

Cat. No. B2764562
CAS RN: 946384-92-5
M. Wt: 224.223
InChI Key: JEUGFENNSQIJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde, also known as PPP-6-C, is a heterocyclic compound with a pyrazole ring and a pyridine ring connected by a carbaldehyde group. It is a colorless solid with a melting point of 83-86°C. PPP-6-C is a versatile compound that has been widely studied in recent years for its potential applications in organic synthesis, medicinal chemistry, and chemical biology.

Scientific Research Applications

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines, which include “3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde”, have been identified as strategic compounds for optical applications . They are used as fluorescent molecules for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . Their simpler and greener synthetic methodology and tunable photophysical properties make them advantageous .

Solid-State Emitters

These compounds allow good solid-state emission intensities . This means they can be designed as solid-state emitters by proper structural selection .

Photobleaching Performance

After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of these dyes decreased by 89–94%, measured at their maximum wavelength . This indicates a very good photobleaching performance .

Antitumor Effects

Pyrazolo[1,5-a]pyrimidine compounds have been found to have antitumor effects in a variety of cancer cell lines . This makes them one of the research hotspots of antitumor drugs in recent years .

CDK2 Inhibitors

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4] triazolo[1,5-c]pyrimidine scaffolds, which are similar to “3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde”, were designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Cell Cycle Arrest and Apoptosis Induction

Some compounds similar to “3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde” have been found to induce cell cycle arrest and apoptosis in both breast and cervical cancer cells .

properties

IUPAC Name

3-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O/c17-8-9-4-14-12-11(6-15-16(12)7-9)10-2-1-3-13-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUGFENNSQIJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C3N=CC(=CN3N=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde

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